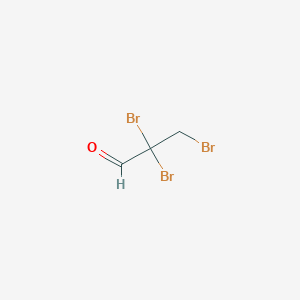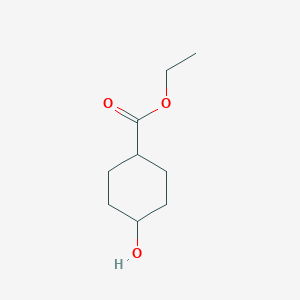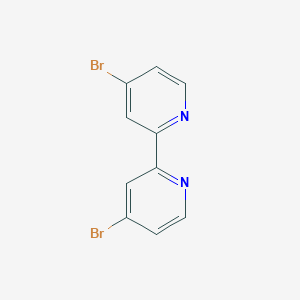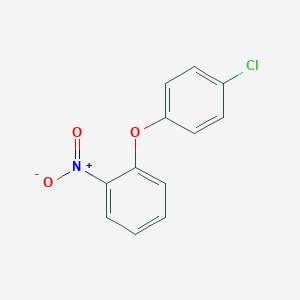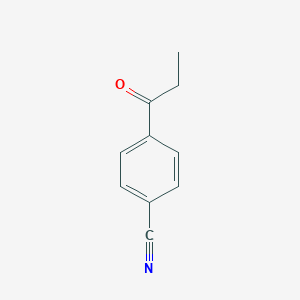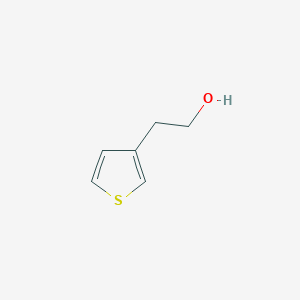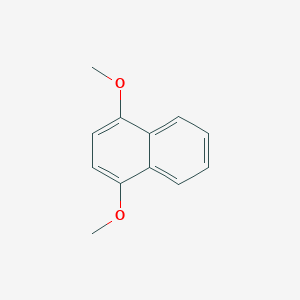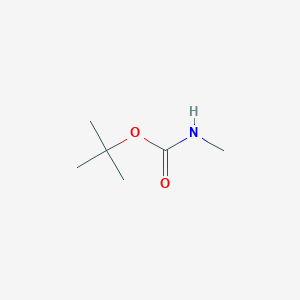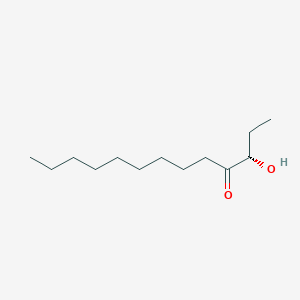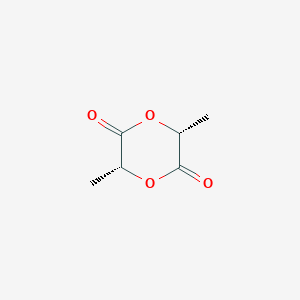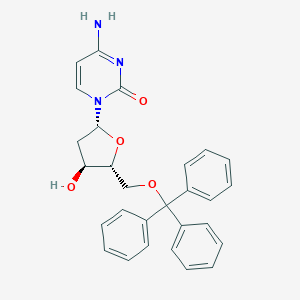
Cytidine, 2/'-deoxy-5/'-O-(triphenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)- is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is characterized by the presence of a triphenylmethyl (trityl) group at the 5’-hydroxyl position of the deoxyribose sugar. The trityl group is often used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites of a molecule.
準備方法
The synthesis of Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)- typically involves the protection of the 5’-hydroxyl group of 2’-deoxycytidine with a triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The general reaction scheme is as follows:
Starting Material: 2’-deoxycytidine
Reagent: Triphenylmethyl chloride (trityl chloride)
Base: Pyridine
Solvent: Anhydrous dichloromethane
Reaction Conditions: Room temperature, anhydrous environment
The reaction proceeds with the nucleophilic attack of the 5’-hydroxyl group on the trityl chloride, resulting in the formation of Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)-.
化学反応の分析
Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)- can undergo various chemical reactions, including:
Deprotection: The trityl group can be removed under acidic conditions, such as with dilute hydrochloric acid or trifluoroacetic acid, to regenerate the free 5’-hydroxyl group.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the 5’-position once the trityl group is removed.
Oxidation and Reduction: The deoxyribose sugar moiety can undergo oxidation and reduction reactions, although these are less common in the presence of the trityl group.
科学的研究の応用
Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)- is used in various scientific research applications, including:
Nucleic Acid Synthesis: The compound is used as an intermediate in the synthesis of modified nucleotides and oligonucleotides.
Drug Development: It serves as a precursor in the development of antiviral and anticancer agents.
Biochemical Studies: The compound is used in studies involving DNA and RNA synthesis, repair, and modification.
作用機序
The mechanism of action of Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)- is primarily related to its role as a protected nucleoside. The trityl group protects the 5’-hydroxyl group from unwanted reactions, allowing for selective modifications at other positions of the molecule. Upon deprotection, the free nucleoside can participate in various biochemical processes, including incorporation into DNA or RNA strands.
類似化合物との比較
Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)- can be compared with other protected nucleosides, such as:
- Adenosine, 2’-deoxy-5’-O-(triphenylmethyl)-
- Guanosine, 2’-deoxy-5’-O-(triphenylmethyl)-
- Thymidine, 2’-deoxy-5’-O-(triphenylmethyl)-
These compounds share the common feature of having a trityl group protecting the 5’-hydroxyl group, but differ in the nucleobase attached to the deoxyribose sugar. The uniqueness of Cytidine, 2’-deoxy-5’-O-(triphenylmethyl)- lies in its specific nucleobase, cytosine, which imparts distinct chemical and biological properties.
特性
CAS番号 |
18531-20-9 |
|---|---|
分子式 |
C28H27N3O4 |
分子量 |
469.5 g/mol |
IUPAC名 |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C28H27N3O4/c29-25-16-17-31(27(33)30-25)26-18-23(32)24(35-26)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,32H,18-19H2,(H2,29,30,33)/t23-,24+,26+/m0/s1 |
InChIキー |
UMNYJPCGTIVVSZ-BFLUCZKCSA-N |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
同義語 |
2'-Deoxy-5'-O-(triphenylmethyl)cytidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



